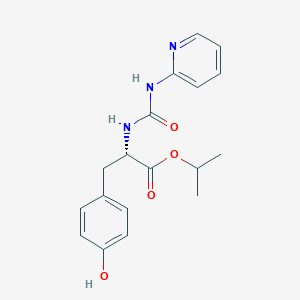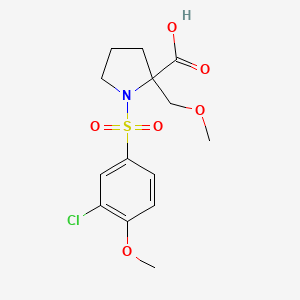![molecular formula C15H15ClN2O5S B6974067 2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6974067.png)
2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid is an organic compound that features a sulfonamide group attached to a pyridine ring and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-5-methoxyaniline and 3-pyridinecarboxylic acid.
Sulfonylation: The 2-chloro-5-methoxyaniline is reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Coupling Reaction: The sulfonylated intermediate is then coupled with 3-pyridinecarboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
相似化合物的比较
Similar Compounds
2-Chloro-5-methoxyphenylboronic acid: Shares the 2-chloro-5-methoxyphenyl moiety but differs in functional groups.
2-Chloro-5-methoxyphenyl sulfone: Contains a sulfone group instead of a sulfonamide.
3-Pyridinecarboxylic acid derivatives: Compounds with similar pyridine structures but different substituents.
Uniqueness
2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid is unique due to its combination of a sulfonamide group with a pyridine ring and a propanoic acid moiety
属性
IUPAC Name |
2-[(2-chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5S/c1-23-11-2-3-12(16)14(9-11)24(21,22)18-13(15(19)20)8-10-4-6-17-7-5-10/h2-7,9,13,18H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOMHTUPVPOWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(CC2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol](/img/structure/B6973999.png)


![3-(3-Oxo-4,6-diazatricyclo[6.3.0.02,6]undecan-5-yl)benzonitrile](/img/structure/B6974040.png)

![propan-2-yl (2S)-2-[(4-acetylphenyl)carbamoylamino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B6974043.png)
![2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6974055.png)
![2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6974056.png)
![Methyl 4-hydroxy-3-[(1-phenylpyrrolidine-2-carbonyl)amino]benzoate](/img/structure/B6974060.png)
![[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B6974070.png)
![2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide](/img/structure/B6974083.png)
![N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6974098.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6974104.png)
![3-(Imidazo[1,2-b]pyridazin-6-ylamino)propyl 3,3-difluorocyclohexane-1-carboxylate](/img/structure/B6974111.png)
